![molecular formula C13H11NO3 B6413773 4-(3-Methoxyphenyl)nicotinic acid, 95% CAS No. 141764-20-7](/img/structure/B6413773.png)
4-(3-Methoxyphenyl)nicotinic acid, 95%
Overview
Description
4-(3-Methoxyphenyl)nicotinic acid is a chemical compound that is related to nicotinic acid . It has a molecular formula of C14H13NO3 . The compound is likely to be a solid under normal conditions .
Synthesis Analysis
The synthesis of compounds related to 4-(3-Methoxyphenyl)nicotinic acid has been reported in the literature. For instance, a study describes the synthesis of 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid derived from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis
The molecular structure of 4-(3-Methoxyphenyl)nicotinic acid can be analyzed using various techniques such as FTIR, Raman spectroscopy, and NMR . The compound has a molecular weight of 243.2579 .Scientific Research Applications
Synthesis of Penta-Substituted/Functionalized-3,4-Diarylated Pyridines
An efficient route for the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines, which are biologically important templates, has been developed via pyridine C3-arylation of nicotinic acids . The poly-substituted nicotinic acid precursors were prepared by an established multicomponent condensation approach .
Anti-Proliferative Properties
Several of the synthesized compounds exhibited significant anti-proliferative properties . This suggests that 4-(3-Methoxyphenyl)nicotinic acid could potentially be used in the development of anti-cancer drugs.
Lipid-Modifying Agent
In doses large enough to produce pharmacological effects, nicotinic acid and extended-release nicotinic acid are potent lipid-modifying agents with a broad spectrum of effects . They can attenuate the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Antibacterial Activity
The compound has shown promising activity against Gram-positive bacteria, particularly against Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538 .
Computational Analyses
Newly designed nicotinamide derivatives, including 4-(3-Methoxyphenyl)nicotinic acid, have been investigated computationally . This can provide valuable insights into the properties and potential applications of these compounds.
Antibiofilm Activity
The compound could potentially be used in the development of antibiofilm agents . Biofilms are a major concern in a variety of industries, including healthcare, due to their resistance to traditional antimicrobial treatments.
Future Directions
Future research could focus on the synthesis and characterization of 4-(3-Methoxyphenyl)nicotinic acid and its derivatives. For instance, a study suggests that nicotinic acid-derived acylhydrazones could be more active than the corresponding 1,3,4-oxadiazoline derivatives in terms of antibacterial activity against Gram-positive bacteria . Therefore, these compounds or their derivatives could potentially be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .
Mechanism of Action
Target of Action
4-(3-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin is a key component in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular metabolism . Therefore, the primary targets of 4-(3-Methoxyphenyl)nicotinic acid are likely to be the same enzymes and biochemical pathways that interact with NAD and NADP.
Mode of Action
The compound’s mode of action is likely to involve its conversion into NAD and NADP, which are crucial for redox reactions in the body . NAD and NADP act as electron donors or acceptors in many vital redox reactions catalyzed by various enzymes . This interaction with its targets leads to changes in cellular metabolism, including energy production, DNA repair, cell signaling, and other critical biochemical processes .
Biochemical Pathways
The biochemical pathways affected by 4-(3-Methoxyphenyl)nicotinic acid are those involving NAD and NADP. These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
For instance, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a structurally similar compound, showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥1.2% .
Result of Action
The molecular and cellular effects of 4-(3-Methoxyphenyl)nicotinic acid’s action are likely to be similar to those of niacin. These effects include modulation of lipid levels, reduction of cardiovascular risk, and potential roles in cell signaling and DNA repair . Some synthesized compounds exhibited significant anti-proliferative properties .
properties
IUPAC Name |
4-(3-methoxyphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIHVVUKMNFHEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692465 | |
Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)nicotinic acid | |
CAS RN |
141764-20-7 | |
Record name | 4-(3-Methoxyphenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141764-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.